molecular formula C20H28N2Si B14139886 3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine CAS No. 88780-53-4

3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine

Cat. No.: B14139886
CAS No.: 88780-53-4
M. Wt: 324.5 g/mol
InChI Key: ZNIPGABRNGPAAH-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hexamethylcyclotrisilazane with diphenylamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,5,5’-Hexamethyl-4,4’-dihydroxybiphenyl: This compound shares a similar hexamethyl structure but differs in its functional groups and overall reactivity.

    1,1,3,3,5,5-Hexamethyltrisiloxane: Another compound with a hexamethyl structure, used in different industrial applications.

Uniqueness

3,3,4,4,5,5-Hexamethyl-1,2-diphenyl-1,2,3-diazasilolidine is unique due to its specific combination of methyl groups and phenyl rings, which confer distinct chemical and physical properties

Properties

CAS No.

88780-53-4

Molecular Formula

C20H28N2Si

Molecular Weight

324.5 g/mol

IUPAC Name

3,3,4,4,5,5-hexamethyl-1,2-diphenyldiazasilolidine

InChI

InChI=1S/C20H28N2Si/c1-19(2)20(3,4)23(5,6)22(18-15-11-8-12-16-18)21(19)17-13-9-7-10-14-17/h7-16H,1-6H3

InChI Key

ZNIPGABRNGPAAH-UHFFFAOYSA-N

Canonical SMILES

CC1(C([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C

Origin of Product

United States

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